molecular formula C19H27Cl2N3OS B2981124 N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide CAS No. 1788557-11-8

N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide

Cat. No.: B2981124
CAS No.: 1788557-11-8
M. Wt: 416.41
InChI Key: AOYROIJWBMCHTC-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H27Cl2N3OS and its molecular weight is 416.41. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction with CB1 Cannabinoid Receptor

Molecular Dynamics of SR141716 Research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) showed it as a potent and selective antagonist for the CB1 cannabinoid receptor. The study utilized the AM1 molecular orbital method for conformational analysis, revealing four distinct conformations. The research developed unified pharmacophore models for CB1 receptor ligands and used comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models. This detailed analysis provided insights into the steric binding interaction with the receptor and proposed that the unique region occupied by the C5 aromatic ring of 1 might confer antagonist activity, with the pyrazole C3 substituent potentially contributing to either neutral antagonist or inverse agonist activity, depending on its interaction with the receptor (Shim et al., 2002).

Structure-Activity Relationships in Cannabinoid Receptor Antagonists

Pyrazole Derivatives as CB1 Receptor Antagonists A study explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. The lead compound was the biarylpyrazole SR141716A, which initiated studies to examine related compounds for more selective and potent cannabimimetic ligands. The structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity were identified, including a para-substituted phenyl ring, a carboxamido group, and a 2,4-dichlorophenyl substituent on the pyrazole ring. This research provided a foundation for developing pharmacological probes and understanding cannabinoid receptor binding sites (Lan et al., 1999).

Synthesis and Pharmacological Evaluation of Piperidine Derivatives

Antidepressant and Nootropic Agents The synthesis and pharmacological activity of pyridine-4-carbohydrazides and pyridine-4-carboxamides were studied, revealing that some compounds exhibited significant antidepressant activity. The research highlighted the potential of the 2-azetidinone skeleton as a CNS active agent, suggesting its viability for developing potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).

Antibacterial Activity of Tetrahydropyridine Derivatives The study on the unexpected transformation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate revealed the formation of various tetrahydropyridine, dihydropyrazolone, and oxazole derivatives. Some of these compounds exhibited weak antibacterial activity, indicating their potential in antibacterial applications (Anusevičius et al., 2014).

Additional Applications in Pharmacological Research

Dopamine D4 Selective Antagonist Metabolism L-745,870, a dopamine D4 selective antagonist, was investigated for its metabolism in rats, monkeys, and humans. The study identified two major metabolic pathways: N-dealkylation and the formation of a novel mercapturic acid adduct. This research contributed to understanding the biotransformation processes of this compound, relevant to antipsychotic agent development (Zhang et al., 2000).

Heterocyclic Carboxamides as Antipsychotic Agents Research on heterocyclic analogues of 1192U90 (an antipsychotic agent) explored their potential as antipsychotic agents. The analogues showed potent in vivo activities and were less active in behavioral models predictive of extrapyramidal side effects. This study contributed to the development of potential backup compounds for antipsychotic treatments (Norman et al., 1996).

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27Cl2N3OS/c1-2-26-13-16-4-3-9-24(16)15-7-10-23(11-8-15)19(25)22-14-5-6-17(20)18(21)12-14/h5-6,12,15-16H,2-4,7-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYROIJWBMCHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1CCCN1C2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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